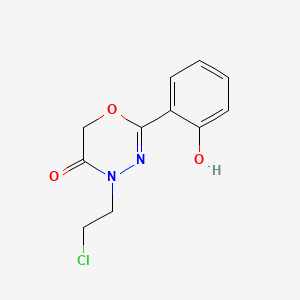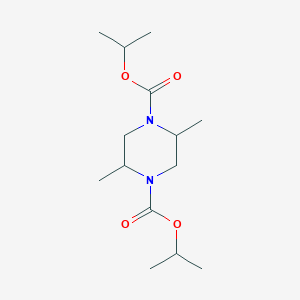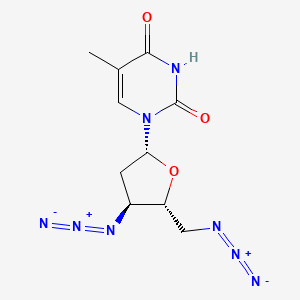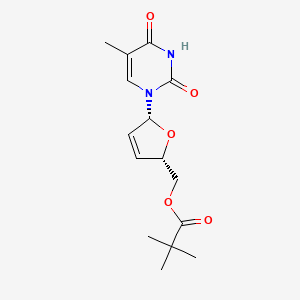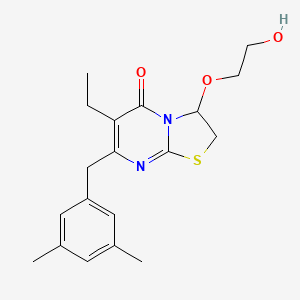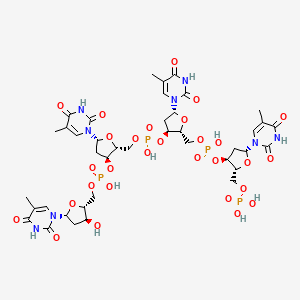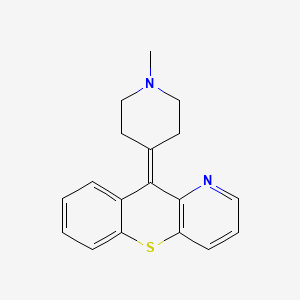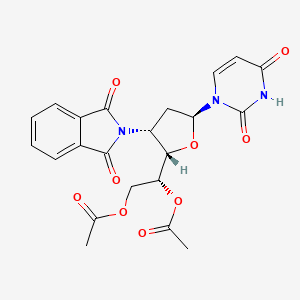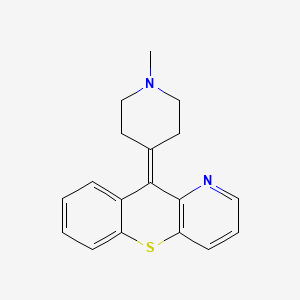![molecular formula C35H25N4NaO7S2 B12798494 Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate CAS No. 72968-76-4](/img/structure/B12798494.png)
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of phenazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the phenazine core .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different colors and biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a redox indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a probe in fluorescence studies.
Medicine: Investigated for its potential antimicrobial, antitumor, and antioxidant properties.
Industry: Utilized in the production of pigments, inks, and coatings.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with cellular components such as DNA, proteins, and enzymes.
Pathways Involved: The compound can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: A simpler structure with similar biological activities.
Methylene Blue: Another phenazine derivative used in medical and industrial applications.
Acridine Orange: A structurally related compound with applications in staining and fluorescence studies.
Uniqueness
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
72968-76-4 |
|---|---|
Molekularformel |
C35H25N4NaO7S2 |
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1 |
InChI-Schlüssel |
PIAPMRJQZZRVAF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


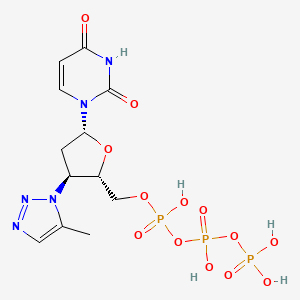
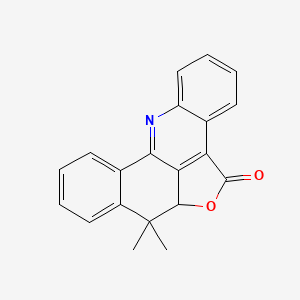
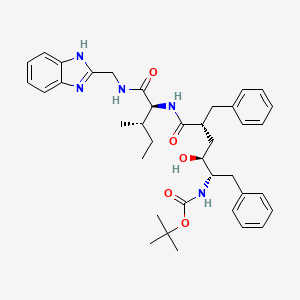

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
